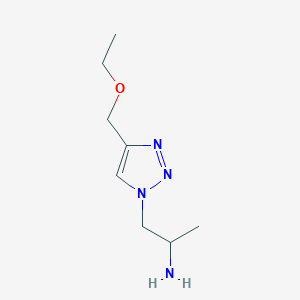

1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine

描述

属性

IUPAC Name |

1-[4-(ethoxymethyl)triazol-1-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O/c1-3-13-6-8-5-12(11-10-8)4-7(2)9/h5,7H,3-4,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDKGYSARXGQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN(N=N1)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

1-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of enantiopure drug-like compounds. The nature of these interactions involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are observed in different types of cells, including neuronal and hepatic cells, where the compound can alter the expression of genes involved in neurotransmission and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit the activity of monoamine oxidases, leading to increased levels of neurotransmitters in the brain. Additionally, the compound can activate certain transaminases, facilitating the synthesis of specific amino acids and other metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and metabolic activity. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as transaminases and monoamine oxidases, influencing the synthesis and degradation of amino acids and neurotransmitters. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell. These interactions are essential for the compound’s localization and accumulation in specific tissues and cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level.

生物活性

1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 224.30 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. This interaction may lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.

- Antimicrobial Properties : Similar triazole derivatives have shown effectiveness against fungal infections by disrupting cell wall synthesis.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound. Below are summarized findings from various research articles:

Antimicrobial Activity

A study demonstrated that compounds containing the triazole ring exhibit significant antimicrobial activity against a range of pathogens. Specifically, this compound was tested against various bacterial strains and showed promising results.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

Anticancer Activity

Another study investigated the anticancer properties of triazole derivatives. The compound was tested on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 8 |

| A549 (lung cancer) | 12 |

These results indicate that the compound may inhibit cancer cell proliferation through apoptosis induction.

Case Studies

Case Study 1: Antifungal Efficacy

A clinical trial evaluated the efficacy of a triazole derivative similar to this compound in treating systemic fungal infections. Patients treated with this compound exhibited a significant reduction in fungal load compared to those receiving standard treatment.

Case Study 2: Cancer Treatment

In vitro studies using MCF7 cells showed that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism for its anticancer effects.

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately . Its structure features a triazole ring, which is known for its biological activity, along with an ethoxymethyl group that enhances solubility and reactivity.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine has been studied for its effectiveness against various bacterial strains and fungi. The triazole moiety is known to inhibit the synthesis of ergosterol in fungi, making it a potential candidate for antifungal drug development .

Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor. Studies suggest that triazole derivatives can modulate enzyme activity involved in critical biological pathways, which may lead to therapeutic applications in treating diseases such as cancer and metabolic disorders .

Radiopharmaceutical Development : Recent advancements have seen the use of this compound in the development of PET tracers for imaging β-adrenoceptors in the brain. The incorporation of fluorine isotopes into the triazole structure has shown promise in enhancing the imaging capabilities for neurological studies .

Materials Science

Polymer Synthesis : The unique chemical properties of this compound make it a suitable candidate for synthesizing new polymeric materials. These polymers can exhibit improved mechanical properties and thermal stability due to the incorporation of triazole units, which can enhance cross-linking density .

Coatings and Adhesives : The compound's ability to form stable bonds with various substrates makes it valuable in developing advanced coatings and adhesives. Its application can lead to improved durability and resistance to environmental degradation .

Data Tables

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against bacteria and fungi |

| Enzyme inhibitors | Modulation of critical biological pathways | |

| Radiopharmaceuticals | Enhanced imaging capabilities | |

| Materials Science | Polymer synthesis | Improved mechanical properties |

| Coatings and adhesives | Enhanced durability and environmental resistance |

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against several strains of Candida species. Results indicated a significant reduction in fungal growth at low concentrations, supporting its potential as an antifungal agent .

Case Study 2: PET Imaging

A research project focused on developing a novel PET tracer using this compound demonstrated its effectiveness in targeting β-adrenoceptors in animal models. The study highlighted the tracer's capability to provide clear imaging results, facilitating better understanding of neurological conditions .

相似化合物的比较

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | 1,2,3-Triazole | Ethoxymethyl, propan-2-amine | 224.3* | Flexible, hydrophobic |

| 4-(4-(Ethoxymethyl)-1H-triazol-1-yl)cyclohexan-1-amine | 1,2,3-Triazole | Ethoxymethyl, cyclohexane | 224.3 | Rigid backbone |

| 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine | 1,2,4-Triazole | Ethyl, methyl | 168.24 | Isomeric, low steric bulk |

| {[1-(4-Methylphenyl)-1H-triazol-4-yl]methyl}amine | 1,2,3-Triazole | 4-Methylphenyl, methylamine | 188.2 | Aromatic, compact |

*Calculated based on and structural similarity.

准备方法

General Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely employed method for synthesizing 1,2,3-triazole derivatives, including substituted variants like 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine, is the CuAAC reaction. This involves the cycloaddition of an azide and a terminal alkyne in the presence of a copper(I) catalyst, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield.

- Azide precursor: An azide functionalized with the desired substituent, such as an ethoxymethyl azide or a precursor that can be converted into this azide.

- Alkyne precursor: A terminal alkyne bearing the propan-2-amine substituent or a protected form thereof.

- Catalyst: Copper(I) salts such as CuSO4 reduced in situ by sodium ascorbate, or copper(I) complexes, often in aqueous or mixed aqueous-organic solvents.

- Reaction conditions: Mild temperatures, often room temperature to reflux, in solvents like water, ethanol, or their mixtures.

This method ensures the formation of the triazole ring with the substituents at the 1- and 4-positions as desired.

Specific Preparation Routes and Conditions

Based on recent literature and experimental protocols for similar 1,2,3-triazole derivatives:

Detailed Experimental Insights

Azide synthesis: The ethoxymethyl azide is prepared by nucleophilic substitution of 2-bromoethyl ethyl ether with sodium azide in aqueous ethanol. This step is typically performed under mild heating to facilitate the reaction, with water/ethanol serving as a green solvent system. The azide intermediate is stable enough to be used directly in the next step without isolation in some protocols.

CuAAC cycloaddition: The azide intermediate is reacted with a terminal alkyne bearing the propan-2-amine moiety. The copper catalyst system (often CuSO4 with sodium ascorbate as a reducing agent) promotes the regioselective [3+2] cycloaddition to form the 1,4-disubstituted triazole ring. The reaction is commonly carried out in a mixture of water and ethanol at room temperature or slightly elevated temperatures (up to reflux) for 2-4 hours. Photocatalytic methods using green LED irradiation have also been reported for similar triazole syntheses, enhancing reaction rates and yields.

Workup and purification: After completion, the reaction mixture is extracted with ethyl acetate or similar organic solvents, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography, yielding the target compound as a white solid. Characterization is performed by ^1H and ^13C NMR spectroscopy, confirming the triazole proton signals and substituent resonances, and by high-resolution mass spectrometry (HRMS) to verify molecular weight.

Summary Table of Key Reaction Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Azide precursor | Ethoxymethyl azide (from 2-bromoethyl ethyl ether) | Provides 4-substituent for triazole ring |

| Alkyne precursor | Propargylated propan-2-amine derivative | Provides 1-substituent with amine group |

| Catalyst | CuSO4 + sodium ascorbate (or Cu(I) salts) | High regioselectivity and yield |

| Solvent | Water/ethanol mixture | Green solvent, good solubility |

| Temperature | Room temperature to reflux | Mild conditions preserve functional groups |

| Reaction time | 2-4 hours | Efficient conversion |

| Purification | Extraction + flash chromatography | High purity product |

| Yield | 70-95% | High efficiency |

常见问题

Q. What are the optimal synthetic routes for 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the ethoxymethyl and propan-2-amine groups. Key parameters include:

- Catalysts : Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) to accelerate cycloaddition .

- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

- Temperature : Optimized between 60–80°C to balance yield and side-product formation .

Experimental design tools like factorial design (e.g., varying solvent, catalyst loading, and temperature) can systematically optimize conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the triazole proton (δ 7.5–8.5 ppm) and ethoxymethyl group (δ 3.4–3.6 ppm for CH₂O, δ 1.1–1.3 ppm for CH₃). The propan-2-amine NH₂ may appear as a broad singlet (δ 1.5–2.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns to validate the structure .

- IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Q. What are the recommended protocols for handling and storing this compound to ensure experimental reproducibility?

- Methodological Answer :

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the amine group .

- Handling : Use gloveboxes for moisture-sensitive steps (e.g., amine functionalization). Monitor purity via TLC or HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or MS data when synthesizing this compound?

- Methodological Answer :

- Contradictions in NMR : Use 2D techniques (e.g., HSQC, HMBC) to assign overlapping signals. For example, distinguish ethoxymethyl protons from solvent residues .

- MS Discrepancies : Employ high-resolution MS to differentiate isobaric species (e.g., sodium adducts vs. protonated ions) .

- Quantitative Analysis : Pair spectroscopic data with elemental analysis to confirm stoichiometry .

Q. What computational strategies are effective in predicting biological targets or reactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for potential targets. Focus on conserved binding pockets in enzymes (e.g., kinases) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Machine Learning : Train models on triazole bioactivity datasets (e.g., ChEMBL) to prioritize assays .

Q. How to design experiments to elucidate the mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based enzyme inhibition assays (e.g., protease/kinase activity) with IC₅₀ determination .

- Cellular Uptake Studies : Label the compound with fluorophores (e.g., FITC) and track localization via confocal microscopy .

- Omics Approaches : Perform transcriptomics/proteomics post-treatment to identify dysregulated pathways .

Q. What statistical experimental design methods optimize synthesis parameters for scalability and purity?

- Methodological Answer :

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent ratio, catalyst concentration) to maximize yield .

- Taguchi Design : Minimize variability by testing noise factors (e.g., humidity, stirring speed) .

- Example Table for Optimization :

| Parameter | Range Tested | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature (°C) | 50–90 | 75 | +22% |

| Catalyst (mol%) | 5–15 | 10 | +15% |

| Solvent (DMF:ACN) | 1:1–3:1 | 2:1 | +12% |

| Based on factorial design principles from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。